1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one
Brand Name: Vulcanchem
CAS No.: 67056-25-1
VCID: VC1971005
InChI: InChI=1S/C10H12N2O3/c1-6-5-8(14)15-10-9(6)7(2)11-12(10)3-4-13/h5,13H,3-4H2,1-2H3
SMILES: CC1=CC(=O)OC2=C1C(=NN2CCO)C
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol

1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one

CAS No.: 67056-25-1

Cat. No.: VC1971005

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one - 67056-25-1

Specification

CAS No. 67056-25-1
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
IUPAC Name 1-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one
Standard InChI InChI=1S/C10H12N2O3/c1-6-5-8(14)15-10-9(6)7(2)11-12(10)3-4-13/h5,13H,3-4H2,1-2H3
Standard InChI Key SJBONIGCGWTTJS-UHFFFAOYSA-N
SMILES CC1=CC(=O)OC2=C1C(=NN2CCO)C
Canonical SMILES CC1=CC(=O)OC2=C1C(=NN2CCO)C

Introduction

Chemical Identity and Structural Characteristics

1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one belongs to the broader class of pyrano[2,3-c]pyrazoles, which are fused five-six membered rings containing nitrogen and oxygen heterocycles. The compound features a unique bicyclic structure with specific substitution patterns that contribute to its chemical and biological properties.

Chemical Identifiers

The compound is characterized by the following identifiers and physical properties:

ParameterInformation
CAS Number67056-25-1
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
IUPAC Name1-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one
Standard InChIInChI=1S/C10H12N2O3/c1-6-5-8(14)15-10-9(6)7(2)11-12(10)3-4-13/h5,13H,3-4H2,1-2H3
Standard InChIKeySJBONIGCGWTTJS-UHFFFAOYSA-N
SMILESCC1=CC(=O)OC2=C1C(=NN2CCO)C
PubChem Compound ID343233

Structural Features

The compound consists of a pyrano[2,3-c]pyrazole core with specific functional groups:

  • A 2-hydroxyethyl group at the N-1 position of the pyrazole ring

  • Methyl groups at positions 3 and 4 of the fused ring system

  • A carbonyl group (lactone) at position 6 of the pyran ring

This arrangement creates a molecule with multiple potential interaction sites for hydrogen bonding and other intermolecular forces, contributing to its chemical behavior and biological interactions.

Synthesis Methods

The synthesis of 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one typically involves multi-step reactions including condensation and cyclization processes.

Synthetic Pathways

The synthesis typically follows one of these approaches:

  • Multi-step synthetic pathways involving condensation of appropriate precursors followed by cyclization

  • Reactions similar to those used for other pyrano[2,3-c]pyrazole derivatives

  • Formation of the pyrazole ring followed by annulation of the pyran moiety

Biological Activities and Pharmacological Properties

Research on pyrano[2,3-c]pyrazoles, including compounds structurally similar to 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one, has revealed a wide range of biological activities.

Antimicrobial Activity

Derivatives of pyrano[2,3-c]pyrazoles have demonstrated significant antibacterial and antifungal properties. These compounds have shown efficacy against various pathogenic microorganisms, making them potential candidates for antimicrobial drug development.

Analgesic and Anti-inflammatory Activities

Related compounds in this class have shown promising analgesic and anti-inflammatory properties. For example, studies have documented that some 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives exhibit analgesic activities comparable to standard drugs like aminopyrine .

Vasodilatory and Hypotensive Effects

Of particular interest, structurally similar compounds such as 5-(2-(diethylamino)ethyl)-1,3,4-trimethylpyrano[2,3-c]pyrazol-6(1H)-one have been found to possess hypotensive, vasodilating, and hypoglycemic activities . This suggests that 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one may exhibit similar pharmacological effects, though specific studies on this exact compound would be necessary to confirm such properties.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activities is crucial for developing more effective derivatives of 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one.

Key Structure-Activity Observations

Based on studies of related compounds, several structure-activity relationships have been identified:

  • Substituents on both the pyrano and pyrazole rings significantly influence biological efficacy

  • The presence of the hydroxyl group enhances solubility and may contribute to improved bioavailability

  • The position and nature of substituents on the pyrazole nitrogen (N-1) can dramatically affect pharmacological properties

  • The dimethyl substitution pattern at positions 3 and 4 appears to contribute to analgesic activity in related compounds

Structural Comparisons

When comparing 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one with related compounds, several structural features stand out:

CompoundStructural FeaturesNotable Biological Activities
1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one2-Hydroxyethyl at N-1, dimethyl at positions 3,4Potential antimicrobial, analgesic properties
5-(2-(diethylamino)ethyl)-1,3,4-trimethylpyrano[2,3-c]pyrazol-6(1H)-oneDiethylamino group, trimethyl substitutionHypotensive, vasodilating, hypoglycemic activities
1,3,4-trimethylpyrano[2,3-c]pyrazol-6(1H)-oneTrimethyl substitutionProminent analgesic activity
2,3,4-trimethylpyrano[2,3-c]pyrazol-6(2H)-oneTrimethyl substitution at different positionsPotent analgesic activity

Chemical Reactivity and Interactions

The chemical reactivity of 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one is determined by its functional groups and structural features.

Intermolecular Interactions

Studies on pyrano[2,3-c]pyrazoles indicate that these compounds can interact with various biological targets through:

  • Hydrogen bonding via the hydroxyl and carbonyl groups

  • π-π stacking interactions through the aromatic pyrazole ring

  • Hydrophobic interactions via the methyl substituents

  • Polar interactions through the nitrogen atoms in the pyrazole ring

These interactions collectively contribute to the compound's potential binding to enzymes, receptors, and other biological targets.

Applications and Future Research Directions

Given its structural features and the known activities of related compounds, 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one holds promise for various applications.

Future Research Directions

Several promising research avenues could be pursued:

  • Comprehensive evaluation of the specific biological activities of 1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one

  • Structure-activity relationship studies through systematic modification of the compound

  • Investigation of its potential interactions with specific biological targets

  • Development of improved synthetic routes for the compound and its derivatives

  • Exploration of its potential applications in combination therapies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator